(1R)-1-(5-Bromo-1-benzofuran-2-YL)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC17640402
Molecular Formula: C12H14BrNO
Molecular Weight: 268.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14BrNO |
|---|---|
| Molecular Weight | 268.15 g/mol |
| IUPAC Name | (1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C12H14BrNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m1/s1 |
| Standard InChI Key | WBYCRIBURDQFHK-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)[C@H](C1=CC2=C(O1)C=CC(=C2)Br)N |
| Canonical SMILES | CC(C)C(C1=CC2=C(O1)C=CC(=C2)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1R)-1-(5-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine (molecular formula: , molecular weight: 268.15 g/mol) features a benzofuran scaffold substituted with a bromine atom at the 5-position and a 2-methylpropylamine group at the 2-position . The benzofuran system consists of a fused benzene and furan ring, with the bromine atom influencing electronic properties and the amine group enabling hydrogen bonding interactions. The chiral center at the C1 position of the propan-1-amine side chain confers stereospecificity, distinguishing it from its (1S)-enantiomer.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 268.15 g/mol | |
| IUPAC Name | (1R)-1-(5-bromo-1-benzofuran-2-yl)-2-methylpropan-1-amine | |
| Stereochemistry | R-configuration at C1 | |
| Canonical SMILES | CC(C)C@HN | |
| InChIKey | WBYCRIBURDQFHK-LBPRGKRZSA-N |
Synthesis and Stereochemical Control
Retrosynthetic Analysis
Industrial and Material Science Applications
Asymmetric Catalysis
The compound’s chiral amine group serves as a ligand in catalytic asymmetric hydrogenation reactions. When complexed with rhodium, it achieves 85% ee in the hydrogenation of α,β-unsaturated ketones.
Polymer Functionalization
Incorporation into polybenzofuran matrices enhances thermal stability ( increased by 40°C) and imparts fluorescence properties (λ = 450 nm), making it suitable for optoelectronic materials .
Future Research Directions
-
Enantioselective Synthesis Optimization: Developing continuous-flow systems to improve ee (>99%) and yield (>80%).
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Targeted Drug Delivery: Conjugation with nanoparticles to mitigate hepatotoxicity while enhancing CNS bioavailability .
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-methylpropyl chain to optimize receptor selectivity.
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